2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide
Overview
Description
2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H26Cl2N4OS and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1204380 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Regioselective Synthesis in Organic Chemistry
A study detailed the use of 2-allylphenols in regioselective synthesis, involving palladium-catalyzed cyclocarbonylation. This process efficiently produces various lactones and lactams, highlighting a methodology that could potentially apply to derivatives including 2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide for specialized organic synthesis processes B. Ali et al., 1996.
Antitumor Activity
Research into triazole compounds with substitutions similar to the chemical has shown promising antitumor activities. These studies involve synthesizing and testing derivatives for their efficacy against cancer cells, providing a basis for the potential antitumor applications of this compound М. А. Калдрикян et al., 2017.
Enzyme Inhibition for Drug Development
Compounds with structural similarities have been studied for their potential in enzyme inhibition, which is crucial for drug development. Such research provides insights into designing new therapeutics based on the structure of this compound for various diseases, including neurodegenerative conditions N. Riaz et al., 2020.
Lipase and α-Glucosidase Inhibition
A study focusing on the inhibition of lipase and α-glucosidase presented the synthesis of novel compounds that may share functional groups with this compound. This research is significant for developing treatments for conditions like diabetes and obesity O. Bekircan et al., 2015.
Structural and Molecular Analysis
The crystal and molecular structure of compounds related to this compound have been determined, providing valuable information on the structural aspects that contribute to their biological activities and potential applications in material science E. Styngach et al., 2005.
Properties
IUPAC Name |
2-[[5-(2-cyclohexylethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4OS/c1-2-10-27-19(9-8-15-6-4-3-5-7-15)25-26-21(27)29-14-20(28)24-18-12-16(22)11-17(23)13-18/h2,11-13,15H,1,3-10,14H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBGYVIOHTDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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